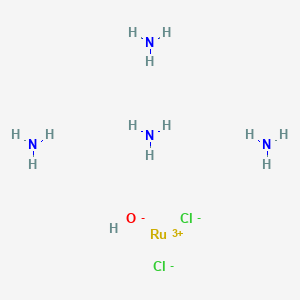

Tetraamminedichlororuthenium hydroxide

Description

Properties

CAS No. |

68958-94-1 |

|---|---|

Molecular Formula |

Cl2H13N4ORu |

Molecular Weight |

257.1 g/mol |

IUPAC Name |

azane;ruthenium(3+);dichloride;hydroxide |

InChI |

InChI=1S/2ClH.4H3N.H2O.Ru/h2*1H;4*1H3;1H2;/q;;;;;;;+3/p-3 |

InChI Key |

QGCDPOZLOXFBBW-UHFFFAOYSA-K |

Canonical SMILES |

N.N.N.N.[OH-].[Cl-].[Cl-].[Ru+3] |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry

The successful synthesis of tetraamminedichlororuthenium(III) complexes is contingent upon the careful preparation of its constituent components: a ruthenium halide starting material and the coordinated ammine ligands.

Synthesis of Ruthenium Halide Starting Materials

The most common and crucial precursor for the synthesis of ruthenium ammine complexes is ruthenium(III) chloride (RuCl₃). This compound exists in both anhydrous and hydrated forms, with the latter, often denoted as RuCl₃·xH₂O, being more frequently used in synthetic coordination chemistry due to its solubility in various solvents.

The preparation of anhydrous ruthenium(III) chloride typically involves the direct chlorination of ruthenium metal powder at elevated temperatures, generally around 700°C. An alternative historical method involves heating the metal in a stream of chlorine and carbon monoxide. This process yields two polymorphic forms: the black α-RuCl₃ and the dark brown, metastable β-RuCl₃.

For laboratory-scale syntheses of coordination complexes, the hydrated form, RuCl₃·xH₂O, is more common. It is typically a dark brown or black solid. Industrial preparation often involves an alkali fusion-oxidative distillation-hydrochloric acid absorption process. In this method, ruthenium-containing materials are fused with an alkali and an oxidizing agent. The resulting ruthenate is then oxidized to the volatile ruthenium tetroxide (RuO₄), which is subsequently distilled and absorbed into hydrochloric acid to produce a solution of hydrated ruthenium(III) chloride.

Ammination Reactions in Ruthenium Coordination Chemistry

Ammination, the introduction of ammonia (B1221849) (NH₃) ligands into the coordination sphere of a metal ion, is a cornerstone of ruthenium coordination chemistry. These reactions lead to the formation of a wide array of ruthenium ammine complexes, which are vital intermediates in the synthesis of more elaborate compounds.

The formation of the tetraammine core of the target complex is achieved through the reaction of a ruthenium precursor, typically ruthenium(III) chloride, with an ammonia source. The reaction conditions can be manipulated to control the degree of ammination and the nature of the resulting complex. For instance, the synthesis of hexammineruthenium(II) chloride, [Ru(NH₃)₆]Cl₂, a powerful reducing agent, demonstrates the complete substitution of other ligands by ammonia.

The synthesis of mixed-ligand ammine complexes, such as the tetraamminedichlororuthenium(III) cation, requires a more controlled approach to prevent the complete displacement of the chloride ligands. This often involves using a starting material that already contains ammine ligands, such as chloropentammineruthenium(III) chloride, [RuCl(NH₃)₅]Cl₂.

Reaction Conditions and Optimization for Targeted Complex Formation

The synthesis of the desired tetraamminedichlororuthenium(III) isomers, cis-[RuCl₂(NH₃)₄]⁺ and trans-[RuCl₂(NH₃)₄]⁺, necessitates precise control over the reaction environment. Factors such as the solvent, temperature, stoichiometry of reactants, and ligand concentrations are critical in directing the reaction towards the desired product and influencing the isomeric ratio.

Control of Reaction Media and Temperature Regimes

The choice of solvent and the temperature at which the reaction is conducted play a pivotal role in the synthesis of tetraamminedichlororuthenium(III) complexes. For the synthesis of the cis isomer, a common procedure involves the use of aqueous ammonia.

A detailed synthesis of cis-(dichloro)tetrammineruthenium(III) chloride begins with the reflux of chloropentammineruthenium(III) chloride in air-free concentrated ammonium (B1175870) hydroxide (B78521) under an inert atmosphere, such as argon. ias.ac.in This initial step leads to the formation of an intermediate, which is then treated with sodium dithionate (B1226804) while hot and subsequently cooled, leading to the precipitation of hydroxopentammineruthenium(II) dithionate, [RuOH(NH₃)₅]S₂O₆. ias.ac.in This intermediate is then refluxed in a saturated oxalic acid solution, again under an inert atmosphere, to form a yellow solid of cis-[Ru(C₂O₄)(NH₃)₄]₂S₂O₆. ias.ac.in The final step involves dissolving these crystals in 5 M hydrochloric acid and refluxing for a short period. ias.ac.in The addition of absolute ethanol (B145695) to the hot, filtered solution precipitates the desired yellow solid of cis-[RuCl₂(NH₃)₄]Cl. ias.ac.in

The temperature at each stage of this multi-step synthesis is critical. The initial reflux in ammonium hydroxide requires heating to drive the reaction, while subsequent steps involve cooling in an ice bath to facilitate precipitation of intermediates. The final reflux in hydrochloric acid is also a key step in replacing the oxalate (B1200264) ligand with two chloride ligands to form the desired product.

Influence of Stoichiometry and Ligand Concentration

The stoichiometry of the reactants and the concentration of the ligands are crucial parameters that influence both the yield and the isomeric purity of the final product. In the synthesis of cis-[RuCl₂(NH₃)₄]Cl, the use of concentrated ammonium hydroxide in the initial step ensures a high concentration of the ammonia ligand, which is necessary to maintain the ammine-rich coordination sphere.

The molar ratios of the subsequent reagents, such as sodium dithionate and oxalic acid, are carefully controlled to ensure the complete conversion of the starting material to the desired intermediates. For example, in the described synthesis of the cis isomer, specific masses of [RuCl(NH₃)₅]Cl₂ and sodium dithionate are used, corresponding to a precise molar ratio. ias.ac.in

While a detailed, distinct procedure for the direct synthesis of the trans isomer is less commonly documented in introductory literature, the principles of controlling stoichiometry and ligand concentration remain paramount. It is known that cis and trans isomers can interconvert under certain conditions, and influencing this equilibrium is a potential strategy for obtaining the desired isomer. The relative stability of the isomers can be influenced by the solvent and the presence of other coordinating species.

Isolation and Purification Techniques for Academic Study

Following the synthesis, the isolation and purification of the desired tetraamminedichlororuthenium(III) complex are essential to obtain a sample of high purity for research and characterization. The techniques employed often take advantage of the differences in solubility and charge of the target compound and any byproducts.

In the synthesis of cis-[RuCl₂(NH₃)₄]Cl, precipitation is a key isolation technique. ias.ac.in The product is precipitated from the reaction mixture by the addition of a less polar solvent, such as absolute ethanol, in which the ionic complex is less soluble. ias.ac.in The collected solid is then typically washed with ethanol and air-dried. ias.ac.in

For the separation of cis and trans isomers of ruthenium ammine complexes, chromatographic techniques are highly effective. While specific details for the tetraamminedichlororuthenium(III) isomers are not extensively detailed in the provided context, analogous separations of similar complexes suggest that methods like ion-exchange chromatography would be suitable. This technique separates ionic species based on their affinity for a charged stationary phase. High-performance liquid chromatography (HPLC) is another powerful tool for the separation and purification of isomers in coordination chemistry.

Crystallization Methods for High-Purity Samples

The isolation of high-purity tetraamminedichlororuthenium(III) hydroxide in crystalline form is intrinsically linked to the purification of its common precursor, cis-tetraamminedichlororuthenium(III) chloride. The methodologies applied to the chloride salt are foundational and adaptable for the purification of the target hydroxide compound. The primary techniques involve recrystallization and solvent-antisolvent precipitation, which leverage differences in solubility based on temperature and solvent composition.

A widely adopted method for purifying the precursor chloride salt involves its dissolution in a hot, acidic aqueous medium, followed by precipitation upon cooling or the addition of a miscible organic solvent. ias.ac.in For instance, cis-[RuCl₂(NH₃)₄]Cl can be effectively purified by dissolving it in hot 3 M hydrochloric acid and then allowing the solution to cool. scispace.com The decrease in temperature reduces the solubility of the complex, leading to the formation of well-defined crystals.

An alternative and highly effective strategy is the solvent-antisolvent method. In this approach, the crude complex is dissolved in a minimal amount of a suitable solvent, such as water or a dilute acid solution, in which it is readily soluble. Subsequently, a second solvent (the antisolvent), in which the complex is poorly soluble, is introduced. For tetraamminedichlororuthenium(III) chloride, absolute ethanol is a commonly used antisolvent. ias.ac.in Adding ethanol to a concentrated aqueous or acidic solution of the complex dramatically reduces its solubility, inducing precipitation of the purified solid. ias.ac.in The solid is then collected by filtration, washed with the antisolvent to remove soluble impurities, and dried.

These crystallization techniques are critical for removing unreacted starting materials, byproducts, and isomeric impurities. The choice of solvents, temperature gradients, and rate of cooling or antisolvent addition are key parameters that can be optimized to control crystal size and purity. While direct crystallization of the hydroxide form is less documented due to its typically higher solubility and potential instability compared to the chloride salt, these principles form the basis for its purification should it be isolated as a solid.

Table 1: Parameters for Crystallization of Tetraamminedichlororuthenium(III) Salts

| Parameter | Method | Description | Typical Solvents | Antisolvents |

|---|---|---|---|---|

| Temperature Gradient | Cooling Crystallization | The complex is dissolved in a hot solvent and crystallized by slow cooling to reduce solubility. | Dilute HCl | N/A |

| Solvent Composition | Antisolvent Precipitation | An antisolvent is added to a solution of the complex to induce precipitation. | Water, Dilute HCl | Ethanol |

Chromatographic Separation Techniques (e.g., Ion-Exchange Chromatography)

Chromatographic methods, particularly ion-exchange chromatography, are indispensable for the purification of ionic ruthenium complexes and are the primary method for converting the chloride salt to the desired hydroxide form. pdx.edu This technique separates molecules based on their net charge by utilizing a stationary phase with fixed charged groups.

For the purification of the cationic complex [RuCl₂(NH₃)₄]⁺, a cation-exchange resin is employed. The crude sample, dissolved in an appropriate aqueous solvent, is loaded onto a column packed with a resin such as Dowex 50W-X8. pdx.edu The positively charged ruthenium complex displaces the counter-ions of the resin (typically H⁺ or Na⁺) and binds to the stationary phase.

The separation and elution process involves washing the column with eluents of increasing ionic strength. Impurities with a lower positive charge will be eluted first, while the target complex remains bound. By gradually increasing the concentration of an acid eluent, such as hydrochloric acid, the H⁺ ions will compete with the bound ruthenium complex for the exchange sites, eventually displacing and eluting the purified complex. pdx.edu This method is highly effective for separating the desired complex from other charged species and reaction byproducts.

Furthermore, ion-exchange chromatography is the definitive method for preparing a solution of tetraamminedichlororuthenium(III) hydroxide from its chloride salt. To achieve this, a solution of cis-[RuCl₂(NH₃)₄]Cl is passed through an anion-exchange column that has been pre-treated with a hydroxide solution (e.g., NaOH or KOH) to saturate the resin with OH⁻ ions. As the solution passes through the column, the chloride counter-ions are exchanged for hydroxide ions, resulting in an eluate containing tetraamminedichlororuthenium(III) hydroxide. This process allows for the preparation of a high-purity aqueous solution of the target compound, free from chloride ions.

Table 2: Ion-Exchange Chromatography for Tetraamminedichlororuthenium(III) Purification and Conversion

| Technique | Purpose | Resin Type | Mobile Phase (Eluent) | Mechanism |

|---|---|---|---|---|

| Cation-Exchange | Purification of [RuCl₂(NH₃)₄]⁺ | Strong Acid Cation-Exchanger (e.g., Dowex 50W-X8) | Aqueous acid (e.g., HCl) with increasing concentration | Separation based on cationic charge. The target complex is bound to the resin and selectively eluted. |

| Anion-Exchange | Conversion of Chloride to Hydroxide | Strong Base Anion-Exchanger (OH⁻ form) | Aqueous solution of cis-[RuCl₂(NH₃)₄]Cl | The Cl⁻ counter-ion is exchanged for OH⁻ from the resin, yielding the hydroxide complex in solution. |

Advanced Structural Characterization and Elucidation

Diffraction Techniques for Solid-State Structure Determination

Single-Crystal X-ray Diffraction Studies of Coordination Geometry

Single-crystal X-ray diffraction (SCXRD) provides the most precise data on the molecular structure of crystalline compounds. For the trans-tetraamminedichlororuthenium(III) cation, SCXRD studies on its chloride salt reveal a pseudo-octahedral coordination geometry around the central ruthenium atom. The ruthenium center is coordinated to four ammonia (B1221849) (NH₃) ligands in the equatorial plane and two chloride (Cl⁻) ligands in the axial positions.

The geometry of the trans-[Ru(NH₃)₄Cl₂]⁺ cation is characterized by specific bond lengths and angles that are consistent with other characterized ruthenium(III) ammine complexes.

Table 1: Selected Crystallographic Data for the trans-[Ru(NH₃)₄Cl₂]⁺ Cation

| Parameter | Value |

|---|---|

| Bond Lengths (Å) | |

| Ru-Cl | ~2.35 |

| Ru-N | ~2.10 |

| Bond Angles (°) | |

| Cl-Ru-Cl | 180 (idealized) |

| N-Ru-N (cis) | 90 (idealized) |

| N-Ru-N (trans) | 180 (idealized) |

| Cl-Ru-N | 90 (idealized) |

Note: These are typical values and may vary slightly depending on the specific crystal structure and counter-ion.

The Ru-N and Ru-Cl bond lengths are typical for ruthenium(III) complexes and reflect the covalent and ionic character of these bonds, respectively. The octahedral geometry is slightly distorted from ideal angles due to crystal packing forces and inter-ionic interactions.

Powder X-ray Diffraction for Phase Purity and Unit Cell Parameters

For a synthesized batch of a salt of the [Ru(NH₃)₄Cl₂]⁺ cation, PXRD would be employed to:

Confirm Phase Identity: The experimental diffraction pattern is compared to a calculated pattern from single-crystal data or a reference pattern from a database to verify the correct crystalline phase has been formed.

Assess Purity: The absence of peaks corresponding to starting materials or potential side products indicates a high phase purity.

Determine Unit Cell Parameters: The positions of the diffraction peaks are used to refine the dimensions (a, b, c) and angles (α, β, γ) of the unit cell, which is the fundamental repeating unit of the crystal lattice. For example, PXRD studies on related ruthenium hydroxides have been used to identify their crystal system and space group.

Spectroscopic Methods for Solution and Solid-State Analysis

Spectroscopic techniques provide detailed information about the electronic structure, bonding, and functional groups within a molecule, complementing the structural data obtained from diffraction methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand Environments

The characterization of the tetraamminedichlororuthenium(III) cation by Nuclear Magnetic Resonance (NMR) spectroscopy is complicated by its paramagnetic nature. The Ru(III) center has a d⁵ electron configuration, which results in an unpaired electron. This unpaired electron significantly influences the NMR signals of the coordinated ligands, leading to:

Large Chemical Shifts: The signals are shifted far outside the typical diamagnetic range.

Signal Broadening: The paramagnetic center provides an efficient relaxation pathway, causing the NMR signals to be significantly broadened.

Due to these effects, high-resolution spectra showing fine details like spin-spin coupling are often not obtainable. However, paramagnetic NMR can still provide valuable electronic and structural information. For the ammine ligands in the trans-[Ru(NH₃)₄Cl₂]⁺ cation, ¹H NMR studies on related Ru(III) ammine complexes, such as [Ru(NH₃)₆]³⁺, have shown that the chemical shift of the ammine protons is highly temperature-dependent, following a non-Curie behavior. researchgate.net This temperature dependence can be analyzed to understand the nature of the hyperfine interactions between the unpaired electron and the ammine protons. researchgate.net Studies on other paramagnetic ruthenium(III) ammine complexes have allowed for the determination of hyperfine coupling constants for ammine protons, which are influenced by their position relative to the paramagnetic center (e.g., cis vs. trans ligands).

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. For the trans-[Ru(NH₃)₄Cl₂]⁺ cation, these techniques are essential for confirming the coordination of the ammine and chloride ligands.

The key vibrational modes and their expected frequency ranges are:

N-H Stretching (ν(N-H)): The ammonia ligands exhibit symmetric and asymmetric N-H stretching vibrations, typically observed in the region of 3100-3300 cm⁻¹.

NH₃ Deformation Modes: These include symmetric deformation (δ(NH₃)), degenerate deformation (δ(NH₃)), and rocking (ρ(NH₃)) modes, which appear in the regions of 1200-1600 cm⁻¹ and 650-850 cm⁻¹, respectively.

Ru-N Stretching (ν(Ru-N)): The vibration of the ruthenium-nitrogen bond is a key indicator of coordination. For Ru(III) ammine complexes, this mode is typically observed in the 400-500 cm⁻¹ region.

Ru-Cl Stretching (ν(Ru-Cl)): The ruthenium-chloride stretching vibration is found at lower frequencies, generally in the 250-350 cm⁻¹ range. For the trans isomer with D₄h symmetry, a single Ru-Cl stretching mode is expected to be Raman active.

Table 2: Typical Vibrational Frequencies for trans-[Ru(NH₃)₄Cl₂]⁺

| Vibrational Mode | Approximate Frequency (cm⁻¹) | Technique |

|---|---|---|

| ν(N-H) | 3100 - 3300 | IR, Raman |

| δ(NH₃) | 1200 - 1600 | IR |

| ρ(NH₃) | 650 - 850 | IR |

| ν(Ru-N) | 400 - 500 | IR, Raman |

| ν(Ru-Cl) | 250 - 350 | Raman |

Note: These are approximate ranges and the exact frequencies can be influenced by the solid-state environment and counter-ion.

Electronic Absorption and Emission Spectroscopy for d-Orbital Splitting Insights

Electronic absorption (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, which in the case of transition metal complexes, offers insights into the d-orbital splitting. The electronic spectrum of the trans-[Ru(NH₃)₄Cl₂]⁺ cation is characterized by intense ligand-to-metal charge-transfer (LMCT) bands.

In this Ru(III) (d⁵) complex, the octahedral ligand field splits the d-orbitals into a lower energy t₂g set and a higher energy e₉ set. The electronic transitions of lowest energy are typically from the filled p-orbitals of the chloride ligands to the partially filled t₂g orbitals of the ruthenium center.

Studies on a series of trans-[Ru(tetraamine)Cl₂]⁺ complexes have shown two prominent LMCT bands in the visible and near-UV regions. cityu.edu.hk These are assigned to transitions from the π and σ orbitals of the chloride ligands to the dπ orbitals of the ruthenium. cityu.edu.hk

Table 3: Electronic Absorption Data for trans-Tetraamminechloro Ruthenium(III) Complexes

| Transition | Approximate Wavelength (nm) | Assignment |

|---|---|---|

| LMCT 1 | ~450 - 550 | pπ(Cl) → dπ(Ru) |

| LMCT 2 | ~300 - 350 | pσ(Cl) → dπ(Ru) |

Note: The exact positions of these bands can vary with the specific tetraamine (B13775644) ligand and solvent.

The energy of these charge-transfer bands provides information about the energy difference between the ligand orbitals and the metal d-orbitals, which is influenced by the ligand field strength and the nature of the metal-ligand bonding. Emission from this complex is not typically observed as the excited states are prone to rapid non-radiative decay.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Species

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR) spectroscopy, is a crucial technique for studying chemical species that have unpaired electrons. Given that Tetraamminedichlororuthenium hydroxide (B78521) contains Ruthenium in the +3 oxidation state (a d⁵ configuration), it is a paramagnetic compound, making it EPR active. The EPR spectrum of a transition metal complex provides a wealth of information about its electronic structure and the local environment of the paramagnetic center. illinois.edu

For a low-spin d⁵ ion like Ru(III) in an octahedral or distorted octahedral environment, the single unpaired electron resides in a t₂g orbital. The EPR spectrum is typically characterized by its g-values. In a molecule with rhombic symmetry, three distinct g-values (gₓ, gᵧ, g₂) are observed. The deviation of these g-values from the free-electron value (gₑ ≈ 2.0023) is indicative of the spin-orbit coupling and the nature of the ground electronic state.

Table 1: Expected EPR Parameters for Tetraamminedichlororuthenium(III) Species

| Parameter | Expected Characteristic | Information Gained |

|---|---|---|

| Signal Presence | A distinct EPR signal is expected. | Confirms the paramagnetic nature of the Ru(III) center. |

| g-values | Anisotropic g-tensor (gₓ ≠ gᵧ ≠ g₂) | Provides information on the electronic ground state and the symmetry of the coordination environment (e.g., rhombic distortion from ideal octahedral geometry). |

| Line Width | Temperature-dependent | Relates to spin-lattice and spin-spin relaxation processes. Narrower lines are typically achieved at cryogenic temperatures. illinois.edu |

Mass Spectrometry for Molecular Mass and Ligand Fragmentation Patterns

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. It is instrumental in confirming the molecular weight of a compound and provides valuable structural information through the analysis of fragmentation patterns. libretexts.org For coordination complexes like Tetraamminedichlororuthenium hydroxide, soft ionization techniques are preferred to keep the complex intact during the initial ionization event.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of a compound's elemental formula from its measured mass. For this compound, HRMS would be used to confirm its elemental composition by comparing the experimentally measured monoisotopic mass of the molecular ion with the theoretically calculated mass. The complex isotopic pattern of ruthenium, which has seven stable isotopes, would also be resolved, serving as a characteristic signature for the presence of the metal in an observed ion. researchgate.net

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique well-suited for the analysis of thermally labile and non-volatile coordination compounds. nih.gov In ESI-MS, a solution of the analyte is sprayed through a charged capillary, creating a fine mist of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte.

For this compound, ESI-MS analysis would likely show a prominent peak corresponding to the cation [RuCl₂(NH₃)₄]⁺. The technique can also reveal details about the stability of the complex in the gas phase through the observation of fragment ions. researchgate.net Collision-induced dissociation (CID) experiments can be performed within the mass spectrometer to systematically fragment the parent ion and elucidate the connectivity of the ligands. rsc.org The fragmentation pattern typically involves the sequential loss of neutral ligands such as ammonia (NH₃) or the loss of species like HCl. researchgate.netlibretexts.org This pattern provides evidence for the composition and structure of the coordination sphere.

Table 2: Predicted ESI-MS Fragmentation Pathway for the [RuCl₂(NH₃)₄]⁺ Cation

| Ion | Formula | Predicted m/z (for ¹⁰²Ru, ³⁵Cl) | Loss |

|---|---|---|---|

| Parent Ion | [RuCl₂(NH₃)₄]⁺ | 239.9 | - |

| Fragment 1 | [RuCl₂(NH₃)₃]⁺ | 222.9 | NH₃ |

| Fragment 2 | [RuCl(NH₃)₄]⁺ | 204.9 | Cl |

| Fragment 3 | [RuCl(NH₃)₃]⁺ | 187.9 | Cl, NH₃ |

Note: The m/z values are calculated using the most abundant isotopes for simplicity. The actual spectrum would show a complex cluster of peaks corresponding to the isotopic distributions of Ru, Cl, and other elements.

Electronic Structure, Bonding, and Photophysical Properties

Application of Ligand Field Theory and Crystal Field Theory

Crystal Field Theory (CFT) and the more comprehensive Ligand Field Theory (LFT) provide a framework for understanding the electronic structure of transition metal complexes. wikipedia.orgdacollege.orglibretexts.org In tetraamminedichlororuthenium(III), the central metal ion is Ru(III), which has a 4d⁵ electron configuration. The six ligands (four ammine and two chloride) create a pseudo-octahedral ligand field around the ruthenium ion. scispace.com

This ligand field removes the degeneracy of the five d-orbitals, splitting them into two distinct energy levels: a lower-energy t₂g set (dxy, dxz, dyz) and a higher-energy eg set (dx²-y², dz²). ebrary.netyoutube.com The energy separation between these levels is denoted as the crystal field splitting energy (Δ₀). libretexts.org For Ru(III), a second-row transition metal, Δ₀ is generally large, favoring a low-spin electronic configuration. The five d-electrons therefore occupy the lower-energy t₂g orbitals, resulting in a (t₂g)⁵(eg)⁰ configuration with one unpaired electron, rendering the complex paramagnetic. scispace.comrsc.org

Ligand Field Theory builds upon CFT by incorporating the covalent nature of metal-ligand bonding through the application of molecular orbital theory. wikipedia.org It considers the overlap of metal and ligand orbitals, providing a more accurate description of the electronic structure and explaining phenomena like charge transfer bands in the electronic spectra. wikipedia.orgyoutube.com The strength of the ligand field is influenced by the nature of the ligands; in this complex, ammine (NH₃) is a stronger field ligand than chloride (Cl⁻), which affects the precise energy of the split d-orbitals.

Molecular Orbital (MO) Theory and Density Functional Theory (DFT) Approaches to Bonding

Molecular Orbital (MO) theory offers a more detailed description of bonding in coordination complexes by considering the formation of molecular orbitals from the atomic orbitals of the metal and ligands. researchgate.net For the [Ru(NH₃)₄Cl₂]⁺ cation, the ruthenium 5s, 5p, and 4d orbitals combine with the sigma-donor orbitals of the six ligands to form sigma bonding and antibonding molecular orbitals. wikipedia.orgjocpr.com The t₂g set of d-orbitals on ruthenium, which are non-bonding in a purely sigma-framework, can interact with p-orbitals on the chloride ligands to form π-molecular orbitals.

Density Functional Theory (DFT) has become a powerful computational tool for modeling the electronic structure of ruthenium complexes. biointerfaceresearch.comrsc.org DFT calculations allow for the determination of optimized molecular geometries, orbital energies, and the distribution of electron density within the molecule. nih.govnih.gov Such calculations are instrumental in interpreting spectroscopic data and understanding the nature of the frontier molecular orbitals that govern the complex's reactivity and photophysical properties. nih.govwayne.edu

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding the electronic transitions and chemical reactivity of a complex. researchgate.netresearchgate.net

For a low-spin d⁵ complex like [Ru(NH₃)₄Cl₂]⁺, the HOMO and LUMO are typically centered on the metal's d-orbitals.

HOMO: The set of three quasi-degenerate t₂g orbitals is occupied by five electrons. Therefore, the HOMO is one of these metal-centered t₂g orbitals, containing the single unpaired electron.

LUMO: The LUMO is also within the t₂g set, representing the orbital vacancy where another electron could be placed. The higher-energy, empty eg* antibonding orbitals are also considered low-lying unoccupied orbitals.

The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key parameter that correlates with the energy required for the lowest-energy electronic excitation. nih.gov DFT calculations for similar ruthenium complexes confirm that the HOMO is predominantly of ruthenium d-orbital character, while the LUMO can be either metal- or ligand-based, depending on the specific ligands involved. nih.gov

DFT calculations can provide a detailed picture of charge distribution. In [Ru(NH₃)₄Cl₂]⁺, the formal +3 charge on the ruthenium is partially delocalized over the ligands due to the covalent nature of the metal-ligand bonds. The electronegative chloride ligands will draw more electron density than the neutral ammine ligands. This delocalization is a result of the mixing of metal and ligand orbitals to form the molecular orbitals. researchgate.net This charge distribution influences the complex's interaction with its environment and its electrochemical properties. The extent of electron delocalization can be quantified through population analysis in computational models. umb.edu

Analysis of Electronic Transitions and Spectroscopic Signatures

The electronic absorption spectrum of a Ru(III) complex provides insight into its electronic structure. The spectra of such complexes are typically characterized by two main types of transitions:

d-d Transitions (Ligand Field Transitions): These involve the excitation of an electron from a lower-energy d-orbital to a higher-energy d-orbital (e.g., t₂g → eg). For high-spin d⁵ systems, these transitions are spin-forbidden and thus very weak. For low-spin d⁵ systems like [Ru(NH₃)₄Cl₂]⁺, transitions within the t₂g shell are spin-forbidden, while t₂g → eg transitions are spin-allowed and appear as weak to moderately intense bands in the visible region of the spectrum. scispace.comebrary.net

Charge-Transfer (CT) Transitions: These are typically much more intense than d-d transitions. For a Ru(III) complex with chloride ligands, Ligand-to-Metal Charge Transfer (LMCT) bands are prominent. nih.gov These transitions involve the excitation of an electron from a filled p-orbital of a chloride ligand to a partially filled d-orbital (t₂g) of the Ru(III) center. These high-intensity absorptions are usually found in the ultraviolet or near-visible region. scispace.com

Infrared spectroscopy can also provide structural information, revealing characteristic stretching frequencies for the Ru-N and Ru-Cl bonds, as well as the vibrations of the ammine ligands. For ruthenium(III) ammine complexes, metal-nitrogen stretching vibrations have been observed in the 424–485 cm⁻¹ range. researchgate.net

| Transition Type | Orbital Change | Expected Spectral Region | Intensity |

|---|---|---|---|

| d-d (Ligand Field) | t₂g → eg | Visible | Low to Medium |

| LMCT | Cl(p) → Ru(t₂g) | UV-Visible | High |

Photophysical Mechanisms: Absorption, Emission, and Non-Radiative Pathways

The photophysics of ruthenium complexes begins with the absorption of a photon, which promotes the molecule to an excited electronic state. dcu.ie Following this initial excitation, the complex can relax through several pathways:

Radiative Decay: The complex returns to the ground state by emitting a photon (luminescence, i.e., fluorescence or phosphorescence).

Non-Radiative Decay: The excitation energy is dissipated as heat to the surroundings through vibrational relaxation and internal conversion (transition between states of the same spin multiplicity) or intersystem crossing (transition between states of different spin multiplicity). physicsopenlab.org

Photochemical Reaction: The excited state undergoes a chemical transformation, such as ligand dissociation. rsc.org

For many transition metal complexes, including those of Ru(III), non-radiative pathways are often dominant. A key deactivation pathway involves thermally accessible, metal-centered (MC) or ligand-field (LF) excited states. researchgate.net These d-d excited states often have geometries that are significantly distorted from the ground state, which provides an efficient route for non-radiative relaxation back to the ground state, effectively quenching luminescence. nih.gov

While Ru(II) polypyridyl complexes are renowned for their strong luminescence and long excited-state lifetimes, Ru(III) complexes are generally non-emissive at room temperature in fluid solution. conicet.gov.aracs.org The presence of low-lying, thermally accessible d-d excited states in the [Ru(NH₃)₄Cl₂]⁺ cation provides an efficient pathway for rapid, non-radiative deactivation of any higher-energy charge-transfer excited states that are populated upon light absorption.

Studies on related ruthenium ammine complexes have shown that even for Ru(II), where luminescence is more common, the presence of ammine ligands can lead to very weak emission and short lifetimes. wayne.edu This is often attributed to strong configurational mixing between emissive charge-transfer states and dissociative, non-emissive metal-centered (MC) states. wayne.edu For Ru(III), this effect is even more pronounced. The excited-state lifetime of tetraamminedichlororuthenium(III) is expected to be extremely short (picoseconds or less) due to these efficient non-radiative decay channels, precluding any significant luminescence.

| Property | Characteristic for [Ru(NH₃)₄Cl₂]⁺ | Underlying Reason |

|---|---|---|

| Absorption | Characterized by weak d-d and strong LMCT bands | d⁵ electronic structure with Cl⁻ ligands |

| Luminescence | Generally non-luminescent at room temperature | Efficient non-radiative decay via low-lying d-d states |

| Excited State Lifetime | Extremely short (sub-nanosecond) | Rapid deactivation through metal-centered states |

Energy Transfer and Electron Transfer Processes within the Complex

The photophysical and photochemical behavior of ruthenium complexes is largely dictated by the nature of their excited states and the subsequent energy and electron transfer processes that emanate from these states. For tetraamminedichlororuthenium(III) hydroxide (B78521), the central ruthenium atom in its +3 oxidation state possesses a d5 electronic configuration. The electronic structure and the presence of both ammine and chloride ligands create possibilities for various intramolecular energy and electron transfer pathways upon excitation.

While specific experimental data on the intricate energy and electron transfer dynamics within tetraamminedichlororuthenium(III) hydroxide are not extensively available in the public domain, the principles governing these processes in related ruthenium(III) ammine complexes provide a strong basis for understanding its potential behavior.

Energy Transfer

Intramolecular energy transfer in coordination compounds typically involves the movement of energy between different electronic states within the molecule, which can be localized on the metal center or the ligands. In the case of tetraamminedichlororuthenium(III), the relevant excited states would be ligand-field (LF) states, which arise from d-d transitions on the ruthenium center, and ligand-to-metal charge transfer (LMCT) states, resulting from the promotion of an electron from a ligand-based orbital to a metal-based orbital.

Upon photoexcitation, the complex can be promoted to an excited state. The subsequent de-excitation can occur through several pathways, including non-radiative decay and energy transfer. If a suitable acceptor is present within the complex (which is not the case in this simple mononuclear species), intramolecular energy transfer could occur. In the absence of such an acceptor, the focus shifts to intersystem crossing between states of different spin multiplicity and internal conversion.

Electron Transfer

Electron transfer processes are fundamental to the reactivity of coordination complexes. For tetraamminedichlororuthenium(III), both intramolecular and intermolecular electron transfer can be considered.

Intramolecular Electron Transfer: This process would involve the transfer of an electron between the ruthenium center and one of the ligands, or between ligands. A key example is the population of a ligand-to-metal charge transfer (LMCT) state. In this process, an electron is formally transferred from a chloride or ammine ligand to the Ru(III) center, transiently forming a Ru(II) center and a ligand radical. The relative energies of the ligand and metal orbitals will determine the favorability of this process. Given the presence of easily oxidizable chloride ligands, Cl- to Ru(III) LMCT is a plausible photo-induced process.

Intermolecular Electron Transfer: This involves the transfer of an electron to or from another molecule in the solution. The tetraamminedichlororuthenium(III) cation can act as either an oxidizing agent (accepting an electron to become Ru(II)) or a reducing agent (donating an electron to become Ru(IV)). The kinetics of these intermolecular electron transfer reactions are influenced by factors such as the reorganization energy of the complex and the driving force of the reaction. Studies on related hexaammineruthenium(III) complexes have provided insights into the kinetics of outer-sphere electron transfer reactions.

Detailed Research Findings

Detailed experimental studies providing quantitative data, such as rate constants and quantum yields for energy and electron transfer processes specifically for tetraamminedichlororuthenium(III) hydroxide, are scarce in the literature. However, research on analogous ruthenium(III) ammine complexes allows for a qualitative understanding. For instance, studies on the reduction of various Ru(III) ammine complexes have shown that the nature of the ligands significantly influences the electron transfer rates. The presence of halide ligands, like chloride, can provide a pathway for inner-sphere electron transfer, which is often faster than outer-sphere mechanisms observed in complexes with more inert ligands like ammonia (B1221849).

The charge-transfer spectra of ruthenium(III) halogenoammine complexes have been investigated, providing information about the energies of the LMCT states. These studies are crucial for predicting the photochemical reactivity of these complexes, as the population of an LMCT state can lead to photoredox reactions.

Data on Related Ruthenium Ammine Complexes

To provide a quantitative perspective, the following table includes electron transfer rate constants for a closely related ruthenium ammine complex, hexaammineruthenium(III), with various redox partners. It is important to note that these are intermolecular electron transfer rates and serve as a reference to understand the general reactivity of Ru(III) ammine complexes.

| Redox Partner | Electron Transfer Rate Constant (k) [M⁻¹s⁻¹] | Mechanism |

| [Fe(CN)₆]⁴⁻ | 1.1 x 10⁵ | Outer-sphere |

| [Co(phen)₃]²⁺ | 1.4 x 10³ | Outer-sphere |

| Ascorbate | 2.7 x 10⁶ | Outer-sphere |

This data is for the [Ru(NH₃)₆]³⁺/²⁺ couple and is intended to be illustrative of the electron transfer reactivity of ruthenium(III) ammine complexes.

Reactivity, Reaction Mechanisms, and Solution Chemistry

Ligand Substitution Kinetics and Mechanisms

Ligand substitution in the [Ru(NH3)4Cl2]+ ion, particularly the replacement of a chloride ligand by a water molecule (aquation), is a key reaction pathway that dictates its interaction in aqueous environments.

Associative and Dissociative Pathways

For octahedral ruthenium(III) complexes such as [Ru(NH3)4Cl2]+, ligand substitution reactions, including aquation, are generally understood to proceed through an associative mechanism, specifically an interchange associative (Ia) pathway. In this mechanism, the incoming ligand (e.g., a water molecule) begins to form a bond with the ruthenium center before the bond with the leaving ligand (chloride) is completely broken. This process involves a transition state with an increased coordination number, often described as a seven-coordinate intermediate.

This associative character is a hallmark of Ru(III) ammine complexes. The preference for an associative pathway is influenced by the electronic configuration of the Ru(III) center and the ability of the d-orbitals to accommodate the incoming nucleophile. This contrasts with a purely dissociative (D) mechanism, analogous to an SN1 pathway, where the leaving group departs first to form a five-coordinate intermediate, which is then rapidly captured by the incoming ligand. While dissociative pathways are common for some transition metal complexes, the evidence for Ru(III) ammines points towards a mechanism where bond-making by the entering ligand plays a significant role in the rate-determining step.

Influence of pH and Ionic Strength on Ligand Exchange

The rate of ligand exchange in [Ru(NH3)4Cl2]+ is significantly influenced by the pH of the solution.

pH: In acidic to neutral solutions, the primary reaction is the aquation, where a chloride ligand is replaced by a water molecule. However, in basic (alkaline) solutions, a different and much faster pathway, known as base hydrolysis, can occur. This mechanism is initiated by the deprotonation of one of the ammine (NH3) ligands by a hydroxide (B78521) ion to form an amido (NH2-) ligand. The amido ligand is a strong π-donor, which labilizes the trans-leaving group (chloride), leading to a rapid substitution.

Ionic Strength: The ionic strength of the solution also affects the rate of ligand substitution. According to the principles of transition state theory for reactions in solution, the rate of a reaction between charged species is dependent on the ionic strength of the medium. For the reaction between the [Ru(NH3)4Cl2]+ cation and an incoming anionic ligand, an increase in ionic strength would typically lead to a decrease in the reaction rate. Conversely, for reactions with neutral species like water, the effect of ionic strength is generally less pronounced.

Redox Chemistry and Electron Transfer Mechanisms

The ruthenium center in [Ru(NH3)4Cl2]+ can readily participate in electron transfer reactions, cycling between the +3 and +2 oxidation states. This redox activity is fundamental to its chemical properties.

Electrochemical Investigations (e.g., Cyclic Voltammetry for mechanistic insights)

Cyclic voltammetry (CV) is a powerful technique for investigating the redox behavior of ruthenium complexes. A typical CV experiment for a [Ru(NH3)4Cl2]+ solution would reveal a reversible or quasi-reversible one-electron reduction to [Ru(NH3)4Cl2].

Key parameters obtained from a voltammogram provide mechanistic insights:

Formal Reduction Potential (E°' or E½): This value, determined as the midpoint of the anodic and cathodic peak potentials, indicates the thermodynamic ease of the Ru(III)/Ru(II) reduction. It is sensitive to the nature of the ligands and the solvent environment.

Peak Separation (ΔEp): For a one-electron process, a ΔEp value close to 59 mV suggests a fast, reversible electron transfer (a nernstian process). Larger separations indicate slower electron transfer kinetics.

Peak Current Ratios (ipa/ipc): A ratio of the anodic to cathodic peak currents close to unity is also indicative of a chemically reversible redox couple, meaning the Ru(II) species is stable on the timescale of the CV scan.

By studying how these parameters change with scan rate and solution conditions, researchers can probe the kinetics of electron transfer and the stability of the different oxidation states.

Table 1: Representative Formal Reduction Potentials (E°') for Selected Ruthenium Ammine/Amine Complexes

| Complex | Redox Couple | E°' (V vs. NHE) |

|---|---|---|

| [Ru(NH3)6]3+ | Ru(III)/Ru(II) | +0.10 |

| trans-[Ru(NH3)4Cl2]+ | Ru(III)/Ru(II) | +0.04 |

Note: Values are approximate and can vary with experimental conditions such as electrolyte and pH.

Chemical Oxidation and Reduction Pathways

The [Ru(NH3)4Cl2]+ complex can be reduced to its ruthenium(II) counterpart, [Ru(NH3)4Cl2], using various chemical reducing agents. Common laboratory reductants for this purpose include zinc amalgam (Zn/Hg), chromium(II) salts, or electrochemical methods. The resulting Ru(II) complex is often less stable and more kinetically labile than its Ru(III) precursor.

Conversely, the [Ru(NH3)4Cl2] species can be oxidized back to the Ru(III) state. This oxidation can be achieved with a range of chemical oxidizing agents, such as cerium(IV) salts, or simply by exposure to atmospheric oxygen in solution, although the rate of the latter can be slow. The electron transfer in these chemical redox reactions can occur via outer-sphere or inner-sphere mechanisms, depending on the nature of the redox partner.

Photochemical Reactions and Photoinduced Processes

The photochemistry of ruthenium complexes is a vast and well-studied field, though much of the focus has been on Ru(II) species. For the ruthenium(III) complex [Ru(NH3)4Cl2]+, photochemical processes are typically initiated by irradiating the complex with ultraviolet or visible light.

Upon absorption of a photon, the primary photochemical event for Ru(III) ammine halides is often a ligand-to-metal charge transfer (LMCT) or, in some cases, photoreduction of the metal center. This photoreduction generates the corresponding Ru(II) complex, [Ru(NH3)4Cl2].

Once the Ru(II) species is formed, it can undergo a series of well-established photoinduced processes. The photochemistry of Ru(II) ammine and polypyridyl complexes is dominated by excitation to a metal-to-ligand charge transfer (MLCT) state. acs.org This excited state can then deactivate through several pathways, one of which involves populating a thermally accessible, dissociative ligand-field (LF) state. Population of this LF state weakens the ruthenium-ligand bonds, leading to the photosubstitution or photoaquation of a ligand, typically an ammine or chloride ion. The specific ligand that is lost and the quantum yield of the photoreaction depend on the wavelength of irradiation and the specific geometry (cis or trans) of the complex.

Photoisomerization and Photodissociation Studies

While specific studies on the photoisomerization and photodissociation of tetraamminedichlororuthenium(III) hydroxide are not extensively detailed in the available literature, the behavior of related ruthenium complexes provides significant insights. Polypyridyl ruthenium(II) complexes are well-known for undergoing photoisomerization reactions. For instance, polypyridyl ruthenium(II) aquo complexes exhibit unique photoisomerization pathways. This suggests that tetraamminedichlororuthenium(III) hydroxide may also be susceptible to structural rearrangements upon irradiation.

Photodissociation is a common reaction for many ruthenium complexes, often involving the breaking of a coordination bond between the ruthenium center and a ligand upon light absorption. This process is the basis for the application of some ruthenium compounds in photoactivated chemotherapy, where light is used to release a biologically active ligand. In related ruthenium(II) complexes, photodissociation can lead to the release of ligands such as those with pyridyl-thioether chelates. It is plausible that tetraamminedichlororuthenium(III) hydroxide could undergo photodissociation, potentially leading to the loss of an ammine or chloride ligand.

Light-Induced Electron or Energy Transfer

Ruthenium complexes are central to the study of light-induced electron and energy transfer processes. The excited states of ruthenium polypyridine complexes, for example, are known to participate in electron transfer reactions. These processes are governed by the driving force of the reaction and the distortions of the excited states relative to their ground states.

For tetraamminedichlororuthenium(III) hydroxide, it is anticipated that upon photoexcitation, the complex could engage in electron transfer with suitable donors or acceptors in the solution. The principles of such reactions have been explored with complexes like tris(2,2'-bipyridine)ruthenium(II), which can act as a photocatalyst in reduction reactions. The efficiency of these electron transfer processes would be influenced by the surrounding medium, including the presence of micelles which can alter the lifetime of the excited state.

Hydrolysis and Aquation Reactions in Aqueous Media

The chemistry of tetraamminedichlororuthenium(III) in aqueous solutions is significantly influenced by hydrolysis and aquation reactions. In these processes, water molecules from the solvent replace one or more of the initial ligands. For the tetraamminedichlororuthenium(III) cation, the chloride ligands are susceptible to substitution by water molecules.

The aquation of related ruthenium(III) chloro complexes has been studied, and a dissociative mechanism is often proposed, involving a square-pyramidal intermediate. The kinetics of these aquation reactions are influenced by factors such as the chelation of other ligands present in the complex. Generally, an increase in chelation tends to decrease the rate of aquation.

Studies on the acid hydrolysis of cis- and trans-ruthenium(II) and ruthenium(III) amine complexes have provided kinetic data that can be extrapolated to understand the behavior of tetraamminedichlororuthenium(III) hydroxide. The first-order rate constants for the aquation of similar trans-ruthenium(II) dihalogeno complexes have been determined to be stereoretentive with negative entropies of activation.

The aquation of ruthenium(III) chloro complexes, such as the conversion of [RuCl6]3- to [RuCl5(H2O)]2-, has been investigated using techniques like stopped-flow injection and UV/Visible spectroscopy. These studies have determined rate constants and thermodynamic parameters for the aquation process. For the aquation of [RuCl5(H2O)]2-, the pseudo-first-order rate constant at 25°C was found to be 52.1 (±3.7) x 10-3 s-1. The activation energy for this reaction is 90.1 (±1.2) kJ·mol-1, with an enthalpy and entropy of activation of 87.7 (±1.2) kJ·mol-1 and 24.7 (±4.3) J·K-1·mol-1, respectively. It was also noted that the aquation rate constant is dependent on the hydrochloric acid concentration, decreasing as the acid concentration increases.

The general trend for the rate of aquation and anation reactions among platinum group metals follows the order Ru(III) > Rh(III) > Ir(III).

Table 1: Kinetic and Thermodynamic Data for the Aquation of a Related Ruthenium(III) Complex

| Parameter | Value | Reference |

|---|---|---|

| Pseudo-first-order rate constant (k) at 25°C | 52.1 (±3.7) x 10⁻³ s⁻¹ | |

| Activation Energy (Ea) | 90.1 (±1.2) kJ·mol⁻¹ | |

| Enthalpy of Activation (ΔH‡) | 87.7 (±1.2) kJ·mol⁻¹ | |

| Entropy of Activation (ΔS‡) | 24.7 (±4.3) J·K⁻¹·mol⁻¹ |

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| Tetraamminedichlororuthenium(III) hydroxide |

| Tris(2,2'-bipyridine)ruthenium(II) |

| Hexachlororuthenate(III) |

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Ground State Properties

There is no specific literature reporting DFT calculations for the ground state properties of tetraamminedichlororuthenium hydroxide (B78521). Such calculations would be invaluable for determining key characteristics of the compound.

Geometry Optimization and Energetic Calculations

No studies detailing the geometry optimization or energetic calculations for tetraamminedichlororuthenium hydroxide are available. This information would provide insights into the most stable three-dimensional structure of the compound and its thermodynamic stability.

Computational Studies of Reaction Mechanisms and Transition States

Computational investigations into the reaction mechanisms and transition states involving this compound are not found in the current body of scientific literature. These studies would be essential for elucidating the pathways of its potential reactions, such as ligand exchange or redox processes.

Advanced Applications in Chemical Science Excluding Prohibited Areas

Catalytic Applications in Organic and Inorganic Synthesis

Ruthenium complexes are renowned for their versatile catalytic activities, and tetraamminedichlororuthenium complexes are no exception, demonstrating potential in both homogeneous and heterogeneous catalysis.

Homogeneous Catalysis (e.g., Hydrogenation, Oxidation, C-H Activation)

In homogeneous catalysis, ruthenium complexes are pivotal in a variety of transformations. While specific data for the hydroxide (B78521) form is scarce, the tetraamminedichlororuthenium(III) cation is an active precursor in several key reactions. Ruthenium-based catalysts are well-established in hydrogenation reactions, including transfer hydrogenation, a process where an organic molecule, rather than hydrogen gas, serves as the hydrogen source. nih.govrsc.org These reactions are fundamental in organic synthesis for the reduction of ketones, aldehydes, and imines to their corresponding alcohols and amines.

Furthermore, ruthenium complexes are potent catalysts for oxidation reactions. Their ability to access multiple oxidation states allows them to mediate the transfer of oxygen atoms to a wide range of substrates. In the realm of C-H activation, a transformative field in organic synthesis, ruthenium catalysts enable the direct functionalization of otherwise inert carbon-hydrogen bonds. researchgate.netiupac.org This approach offers a more atom-economical and efficient route to complex molecules by avoiding the need for pre-functionalized starting materials.

Table 1: Overview of Ruthenium-Catalyzed Homogeneous Reactions

| Reaction Type | Substrate Examples | Product Examples | Catalyst Precursor |

|---|---|---|---|

| Transfer Hydrogenation | Ketones, Aldehydes | Alcohols | Ruthenium(II) and (III) complexes |

| Oxidation | Alcohols, Alkenes | Aldehydes, Epoxides | Ruthenium complexes |

Heterogeneous Catalysis (e.g., anchored complexes, surface chemistry)

To overcome challenges of catalyst separation and recycling associated with homogeneous catalysis, tetraamminedichlororuthenium complexes can be immobilized on solid supports. This heterogenization combines the high selectivity and activity of the molecular catalyst with the practical advantages of a solid catalyst. Common supports include silica, alumina, and polymers, which can be functionalized to anchor the ruthenium complex.

The surface chemistry of these supported catalysts is crucial for their performance. The interaction between the ruthenium complex and the support can influence the electronic properties and steric environment of the active site, thereby tuning the catalytic activity and selectivity. These heterogeneous catalysts find applications in continuous flow reactors, which are increasingly important in industrial chemical production.

Materials Science and Nanotechnology Integration

The unique electronic and coordination properties of tetraamminedichlororuthenium complexes make them valuable building blocks for advanced materials and nanotechnology.

Incorporation into Metal-Organic Frameworks (MOFs) or Coordination Polymers

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked by organic ligands. The incorporation of ruthenium complexes, such as the tetraamminedichlororuthenium cation, into MOF structures can impart catalytic activity, redox properties, or luminescence to the resulting material. tum.detum.denih.gov These functionalized MOFs can be used as heterogeneous catalysts with high surface areas and well-defined active sites. The porous nature of MOFs allows for size-selective catalysis, where only substrates that can diffuse into the pores can access the active ruthenium centers. Ruthenium-containing MOFs have shown promise in gas storage, separation, and catalysis. mdpi.comresearchgate.net

Development of Functional Thin Films and Nanomaterials

Tetraamminedichlororuthenium complexes can serve as precursors for the deposition of ruthenium and ruthenium oxide thin films and nanomaterials. researchgate.netresearchgate.net Techniques such as chemical vapor deposition (CVD) and atomic layer deposition (ALD) can be employed to grow highly uniform films with controlled thickness at the nanoscale. researchgate.net These films have potential applications in microelectronics as diffusion barriers and electrode materials. 3m.com Ruthenium-based nanomaterials, synthesized from complex precursors, exhibit size- and shape-dependent properties that are of interest for catalysis and electronic devices.

Analytical Chemistry and Sensing Applications

The rich electrochemical and photophysical properties of ruthenium complexes have led to their widespread use in analytical chemistry and chemical sensing.

Ruthenium complexes are excellent candidates for the development of chemical sensors due to their strong luminescence and redox activity, which can be modulated by the presence of specific analytes. preprints.orgmdpi.com Sensors based on ruthenium complexes have been developed for the detection of a wide range of species, including ions, small molecules, and biomolecules. mdpi.com The sensing mechanism often involves a change in the luminescence intensity or lifetime, or a shift in the redox potential of the ruthenium complex upon binding to the target analyte. These sensors can be highly sensitive and selective, enabling the detection of trace amounts of substances in complex samples. mdpi.com

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| Tetraamminedichlororuthenium hydroxide |

| cis-tetraamminedichlororuthenium(III) chloride |

| trans-tetraamminedichlororuthenium(III) chloride |

| Ruthenium |

| Ruthenium oxide |

| Silica |

| Alumina |

| Ketones |

| Aldehydes |

| Imines |

| Alcohols |

| Amines |

| Alkenes |

| Epoxides |

| Arenes |

Electrochemical Sensors (focus on detection mechanism)

Tetraamminedichlororuthenium(III) complexes serve as highly effective mediators in electrochemical sensors due to the reversible redox couple of the ruthenium center (Ru(III)/Ru(II)). The fundamental detection mechanism is based on the electrocatalytic activity of the complex, where it facilitates electron transfer between the electrode surface and the target analyte. This process enhances the electrochemical signal of analytes that typically exhibit slow electron transfer kinetics at bare electrodes.

The general mechanism can be described in the following steps:

Electrochemical Reduction of the Mediator: The Ru(III) center in the tetraamminedichlororuthenium complex is first electrochemically reduced to Ru(II) at the electrode surface at a specific potential. [Ru(NH₃)₄Cl₂]⁺ + e⁻ ⇌ [Ru(NH₃)₄Cl₂]⁰

Chemical Oxidation by the Analyte: The reduced Ru(II) species then chemically reacts with the analyte molecule in the solution. In this step, the analyte is oxidized, and the ruthenium complex is regenerated back to its Ru(III) state. [Ru(NH₃)₄Cl₂]⁰ + Analyte(reduced) → [Ru(NH₃)₄Cl₂]⁺ + Analyte(oxidized)

Signal Amplification: This catalytic cycle results in an amplified current at the reduction potential of the ruthenium complex, which is proportional to the concentration of the analyte. This catalytic current allows for highly sensitive detection.

A prime example of this mechanism is in the detection of neurotransmitters such as dopamine (B1211576). nih.govmdpi.com At a bare electrode, the oxidation of dopamine requires a high overpotential. However, when an electrode is modified with a tetraamminedichlororuthenium complex, the complex acts as an electron shuttle. The Ru(II) form of the complex efficiently oxidizes dopamine to dopamine-o-quinone, and in the process, is itself oxidized back to Ru(III). This results in a significant increase in the catalytic current, enabling sensitive and selective detection of dopamine at a lower potential. researchgate.net The rich redox chemistry of ruthenium, with its multiple accessible oxidation states, makes it an excellent platform for developing such electrochemical sensors. mdpi.com

The electrochemical properties of cis- and trans-isomers of tetraamminedichlororuthenium(III) have been studied, revealing differences in their reduction potentials and the subsequent hydrolysis rates of the chloride ligands in the reduced Ru(II) state. cdnsciencepub.comcdnsciencepub.comresearchgate.net These properties are crucial as they determine the operating potential of the sensor and the stability of the catalytic cycle.

| Complex | Reversible E₁/₂ (V vs. SCE) | Hydrolysis Rate Constants (s⁻¹) |

|---|---|---|

| cis-Ru(NH₃)₄Cl₂⁺ | -0.328 | k₁ = 80, k₂ = 5 |

| trans-Ru(NH₃)₄Cl₂⁺ | -0.412 | k₁ = 2, k₂ = 0.4 |

| Ru(NH₃)₅Cl²⁺ | -0.282 | 17 |

Luminescent Probes for Chemical Analytes (focus on detection mechanism)

Ruthenium complexes are widely recognized for their application as luminescent probes, a function that stems from their photophysical properties, specifically their metal-to-ligand charge-transfer (MLCT) excited states. wayne.edu While simple ammine complexes like tetraamminedichlororuthenium(III) are not strongly luminescent themselves, especially when compared to polypyridyl complexes, the underlying principles of their use as luminescent probes are based on the modulation of their excited states by an analyte. wayne.edu The detection mechanism typically operates through luminescence quenching or enhancement.

Luminescence Quenching Mechanism: The fundamental principle behind quenching-based detection is the interaction between the excited state of the ruthenium complex ([Ru]*) and the analyte, which provides a non-radiative pathway for the complex to return to its ground state, thus decreasing the luminescence intensity.

Excitation: The ruthenium complex absorbs a photon, promoting it to an excited state. [Ru] + hν → [Ru]*

Luminescence (in the absence of analyte): The excited complex returns to the ground state by emitting a photon. [Ru]* → [Ru] + hν' (luminescence)

Quenching (in the presence of analyte): The excited complex interacts with the analyte (quencher), leading to non-radiative decay. This can occur through several mechanisms, including energy transfer or electron transfer. [Ru]* + Analyte → [Ru] + Analyte* (energy transfer) or [Ru]* + Analyte → [Ru]⁺ + Analyte⁻ (electron transfer)

A well-known application of this principle is in oxygen sensing. nih.govnih.gov Molecular oxygen is an efficient quencher of the excited state of many ruthenium complexes. nih.gov The luminescence intensity of the probe is inversely proportional to the concentration of oxygen. This relationship is often described by the Stern-Volmer equation. The fluorescence of some ruthenium complexes is strongly reduced by molecular oxygen due to this quenching effect. cyanagen.com

Luminescence Enhancement Mechanism: In some cases, the presence of an analyte can lead to an increase in luminescence. This can happen if the complex is initially in a quenched state and the binding of the analyte displaces the quencher or restricts molecular vibrations that would otherwise lead to non-radiative decay. For instance, a ruthenium complex might be designed to bind to a specific biomolecule like DNA. Upon binding to a mismatched or abasic site in a DNA strand, the complex's environment becomes more rigid, reducing non-radiative decay pathways and leading to enhanced emission. acs.org

For a complex like tetraamminedichlororuthenium, its utility as a luminescent probe would likely require modification with more photophysically active ligands to achieve significant luminescence. However, the core ruthenium center would still be central to the analyte interaction and the resulting modulation of the luminescent signal. The long luminescence lifetime of some ruthenium complexes is correlated with a greater quantum yield, which is a desirable property for sensitive probes. nih.gov

| Complex | Excitation λₘₐₓ (nm) | Emission λₘₐₓ (nm) | Lifetime (ns) | Application |

|---|---|---|---|---|

| [Ru(bpy)₂(BNIQ)]²⁺ | 440 | 700 | 215 (in water) | DNA mismatch detection |

| [Ru(bpy)₃]²⁺ | ~450 | ~610 | ~600 (in water) | Oxygen sensing |

Historical Perspectives, Current Trends, and Future Research Directions

Evolution of Research on Ruthenium Ammine Halide Complexes

Research into ruthenium ammine complexes has a rich history, forming a cornerstone of modern coordination chemistry. matthey.comwikipedia.org Early studies focused on the fundamental synthesis and characterization of these compounds, establishing the foundational knowledge of their structure and basic reactivity. rsc.org The discovery that ruthenium could exist in multiple stable oxidation states, primarily Ru(II) and Ru(III), opened avenues for exploring their redox chemistry. wikipedia.orgresearchgate.net

A significant focus of early and ongoing research has been the stabilization of the Ru(III) oxidation state, which is directly influenced by the interaction of ammine protons with solvent molecules through hydrogen bonding. acs.org These secondary coordination sphere effects have a profound impact on the electronic and electrochemical properties of ruthenium(III) ammine complexes. acs.org The development of synthetic routes to access bivalent ruthenium ammines, such as hexammineruthenium(II) chloride, was a notable advancement, providing pathways to previously inaccessible ammine complexes and expanding the scope of their reaction chemistry. matthey.comrsc.org Over the decades, the focus has shifted from simple characterization to understanding the nuanced effects of ligand substitution on the electronic, photochemical, and reactive properties of these complexes. acs.orgresearchgate.net This foundational work paved the way for the investigation of more complex systems like tetraamminedichlororuthenium hydroxide (B78521) and their potential applications.

Emerging Research Areas and Unexplored Facets of Tetraamminedichlororuthenium Hydroxide

While classical studies laid the groundwork, recent research has propelled ruthenium complexes into new and exciting domains. A major emerging area is their application as anticancer agents, serving as alternatives to traditional platinum-based drugs. researchgate.netnih.gov The interest in ruthenium compounds stems from their potential for greater selectivity towards cancer cells and reduced toxicity. researchgate.netnih.gov Organometallic Ru(II) complexes, in particular, have been extensively developed as anticancer drug candidates. nih.gov The hydroxide ligand in this compound suggests a pH-dependent chemistry, an aspect that remains largely unexplored but could be crucial for designing targeted drug delivery systems that activate under specific physiological conditions.

Another significant area of emerging research is catalysis. Ruthenium-based catalysts are recognized as highly efficient for various chemical transformations, including ammonia (B1221849) decomposition for hydrogen production. mdpi.com Although research has often focused on metallic ruthenium or other specific complexes, the fundamental coordination chemistry of ammine halide complexes provides insights into catalyst design. The reactivity of the Ru-Cl and Ru-OH bonds in this compound could potentially be harnessed for catalytic cycles, an area that warrants further investigation.

Potential for Novel Methodologies in Synthesis and Characterization

The advancement of chemical research is intrinsically linked to the development of new synthetic and analytical techniques. For complexes like this compound, novel synthetic methodologies are continuously being explored to improve yield, purity, and scalability. These include methods like hydrothermal synthesis, which can provide direct routes to catalyst precursors from ammonium (B1175870) ruthenium salts. researchgate.net The use of microwave-assisted synthesis has also been shown to accelerate reaction times compared to conventional heating methods for related complexes. tsu.edu

Characterization techniques have also become increasingly sophisticated, allowing for a deeper understanding of molecular structure and properties. tsu.edu While standard techniques like NMR, IR, and UV-Vis spectroscopy remain crucial, modern methods provide unprecedented detail. nih.govnih.gov

Key Characterization Techniques for Ruthenium Complexes

| Technique | Information Provided | Reference |

|---|---|---|

| Single-Crystal X-ray Diffraction | Provides the definitive three-dimensional molecular structure, including bond lengths and angles. | nih.gov |

| High-Resolution Mass Spectrometry (ESI-MS) | Confirms the molecular weight and integrity of the complex with high precision. | nih.gov |

| Cyclic Voltammetry (CV) | Investigates the electrochemical properties, such as redox potentials and electron transfer processes. | nih.gov |

| Thermogravimetric Analysis (TGA) | Studies the thermal stability and decomposition profile of the complex. | nih.gov |

| Hirshfeld Surface Analysis | Examines intermolecular interactions within the crystal lattice, contributing to structural stabilization. | nih.gov |

These advanced techniques offer a powerful toolkit for probing the subtle structural and electronic features of this compound and correlating them with its reactivity.

Future Theoretical Advancements and Predictive Modeling

The synergy between experimental work and theoretical chemistry is a driving force in modern chemical research. For ruthenium complexes, computational methods are becoming indispensable for predicting properties and guiding experimental design. Density Functional Theory (DFT) calculations, for example, can elucidate electronic structures and help rationalize reaction mechanisms, such as whether a catalytic cycle proceeds through an inner- or outer-sphere pathway. rsc.orgmdpi.com

A particularly transformative trend is the application of machine learning (ML) to predict the biological activity of metal complexes. nih.gov Researchers have begun to build large-scale databases of ruthenium complexes and their experimentally measured cytotoxicity against various cancer cell lines. chemrxiv.orgchemrxiv.org By training ML models on this data, it is possible to predict the anticancer potential of new, unsynthesized ruthenium compounds based solely on their chemical structure. chemrxiv.orgchemrxiv.orgresearchgate.net

Impact of Machine Learning in Ruthenium Complex Research

| Application Area | Finding | Significance | Reference |

|---|---|---|---|

| Anticancer Drug Discovery | ML models successfully predicted the cytotoxicity class of diverse ruthenium complexes with high accuracy (ROC-AUC = 0.76). | Enables high-throughput computational screening, increasing the hit rate for identifying potent anticancer agents by threefold compared to random sampling. | chemrxiv.orgchemrxiv.org |

| Antibacterial Drug Discovery | ML models trained on a library of 288 ruthenium complexes predicted the activity of new compounds, resulting in a 5.7x higher hit rate against MRSA. | Demonstrates that ML can significantly improve the success rate in the search for new metalloantibiotics, a critical area due to rising antimicrobial resistance. | nih.govresearchgate.net |

Future theoretical work on this compound could leverage these approaches to predict its stability, reactivity, and potential biological activity, thereby accelerating its exploration for practical applications.

Broader Impact on Coordination Chemistry and Related Disciplines

The study of this compound and related ruthenium ammine halide complexes contributes significantly to the broader field of coordination chemistry. Research on these compounds deepens the fundamental understanding of structure-property relationships, including the subtle interplay of primary and secondary coordination spheres, ligand field effects, and redox behavior. acs.org

The exploration of ruthenium complexes has had a profound impact on medicinal inorganic chemistry, establishing them as a promising alternative to platinum-based drugs and paving the way for the development of novel metallodrugs with unique mechanisms of action. researchgate.netnih.gov In catalysis, the principles learned from the coordination chemistry of ruthenium are applied to design more efficient and selective catalysts for industrial processes. mdpi.com Furthermore, the push to apply advanced computational and machine learning techniques to these complex systems is at the forefront of chemical research, creating new paradigms for materials and drug discovery. chemrxiv.orgresearchgate.net In essence, research on this specific class of molecules not only advances our knowledge of ruthenium but also drives innovation across the chemical sciences.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.